
T-00127_HEV1
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de T-00127_HEV1 involucra múltiples pasos, comenzando con la preparación de la estructura central de pirazolopirimidinamina. Los pasos clave incluyen:
Formación del núcleo de pirazolopirimidinamina: Esto involucra la ciclación de precursores apropiados bajo condiciones controladas.
Introducción del grupo dimetoxi fenilo: Este paso generalmente involucra una reacción de sustitución donde el grupo dimetoxi fenilo se introduce en la estructura central.
Adición del grupo morfolinoetilo: Esto se logra a través de una reacción de sustitución nucleofílica, donde el grupo morfolinoetilo se une al átomo de nitrógeno del núcleo de pirazolopirimidinamina.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Optimización de las condiciones de reacción: Garantizando un alto rendimiento y pureza del producto final.
Uso de reactivos y disolventes de grado industrial: Para mantener la consistencia y la escalabilidad.
Purificación y cristalización: Para obtener el compuesto en su forma más pura, adecuado para aplicaciones posteriores.
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo dimetoxi fenilo, lo que lleva a la formación de derivados de quinona.
Reducción: El compuesto puede reducirse en el núcleo de pirazolopirimidinamina, alterando sus propiedades electrónicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de pirazolopirimidinamina reducidos.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Antiviral Activity
T-00127_HEV1 has been primarily studied for its antiviral properties, particularly against enteroviruses, including poliovirus. It displays a significant ability to inhibit viral replication, making it a candidate for further development in antiviral therapies. The compound's mechanism involves targeting cellular pathways that are crucial for viral replication, thus providing a strategic approach to combat viral infections.
Preclinical Studies
Several preclinical studies have been conducted to evaluate the safety and efficacy of this compound. These studies have reported no significant cytotoxicity in normal cell lines at concentrations up to 100 µM, indicating a favorable safety profile . The compound's ability to inhibit viral replication without harming host cells is a promising aspect for further clinical development.
Structural Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationship of this compound to optimize its antiviral properties. Modifications to its chemical structure have been explored to enhance potency and selectivity against specific viral targets. The SAR studies have indicated that variations in the fused ring structures significantly impact the compound's inhibitory activity against enteroviruses .
Case Study 1: Efficacy Against Poliovirus
In a controlled laboratory setting, this compound was tested against poliovirus strains. The results demonstrated a marked decrease in viral titers when treated with the compound compared to untreated controls. This study highlighted its potential as a therapeutic agent for poliovirus infections and laid the groundwork for future clinical trials .
Case Study 2: Broad-Spectrum Antiviral Potential
Research conducted on various enteroviruses revealed that this compound exhibits broad-spectrum antiviral activity. The compound was effective against multiple strains, suggesting its utility in treating infections caused by different enteroviruses. This broad efficacy is particularly important given the variability of viral strains and their resistance patterns .
Data Tables
Virus Type | IC50 (nM) | Comments |
---|---|---|
Poliovirus | 150 | Effective inhibition observed |
Enterovirus | Variable | Broad-spectrum activity noted |
Mecanismo De Acción
T-00127_HEV1 ejerce sus efectos inhibiendo selectivamente la fosfatidilinositol 4-quinasa III beta (PI4KIIIβ). Esta inhibición interrumpe la producción de fosfatidilinositol 4-fosfato (PI4P) en el aparato de Golgi, que es crucial para la replicación del ARN viral. Al reducir los niveles de PI4P, this compound inhibe eficazmente la replicación de los enterovirus, incluido el poliovirus .
Compuestos similares:
Enviroxime: Otro inhibidor de PI4KIIIβ con propiedades antivirales similares.
GW5074: Un compuesto que también inhibe PI4KIIIβ pero con diferente potencia y especificidad.
AN-12-H5: Un compuesto estructuralmente distinto con actividad inhibitoria de PI4KIIIβ.
Comparación:
Comparación Con Compuestos Similares
Enviroxime: Another PI4KIIIβ inhibitor with similar antiviral properties.
GW5074: A compound that also inhibits PI4KIIIβ but with different potency and specificity.
AN-12-H5: A structurally distinct compound with PI4KIIIβ inhibitory activity.
Comparison:
Actividad Biológica
T-00127_HEV1 is a compound identified for its antiviral properties, particularly against enteroviruses such as poliovirus (PV) and human rhinovirus (HRV). Its mechanism of action involves targeting host cell factors, specifically the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIß), which plays a crucial role in viral replication.
Antiviral Efficacy
This compound exhibits significant antiviral activity, particularly against poliovirus and various strains of human rhinovirus. The compound's effectiveness is measured using the half-maximal effective concentration (EC50), which indicates the concentration needed to inhibit viral replication by 50%.
Virus Type | EC50 (µM) | Reference |
---|---|---|
Poliovirus | 0.77 | |
Human Rhinovirus (HRV) | 0.5 - 1.5 | |
Respiratory Syncytial Virus (RSV) | Not specified |
The primary mechanism underlying the antiviral activity of this compound is its inhibition of PI4KIIIß. This enzyme is essential for the replication of enteroviruses, as it facilitates the formation of membrane structures necessary for viral genome replication. Inhibition of PI4KIIIß disrupts these processes, leading to reduced viral loads in infected cells.
Study on Poliovirus Inhibition
In a controlled laboratory setting, RD cells were infected with poliovirus and treated with this compound at various concentrations. The results demonstrated a dose-dependent reduction in viral RNA levels:
- Experimental Setup : RD cells were infected with poliovirus at an MOI of 10 and treated with this compound.
- Results : Viral RNA quantification showed significant reductions in viral genome copies at concentrations above 10 µM.
Comparative Study with Other Compounds
A comparative study evaluated the antiviral effects of this compound against other known antiviral agents. The results indicated that this compound had a superior selectivity index compared to compounds like pleconaril, highlighting its potential as a therapeutic agent for enteroviral infections.
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.77 | >1000 |
Pleconaril | 2.5 | <100 |
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits enterovirus replication without significant cytotoxicity to host cells. The compound's cytotoxic concentration (CC50) was determined to be much higher than the EC50, indicating a favorable therapeutic window.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.